

# Spectroscopic data (NMR, IR, MS) of 3-(Trifluoromethyl)quinoxalin-2-ol

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)quinoxalin-2-ol

Cat. No.: B1297760

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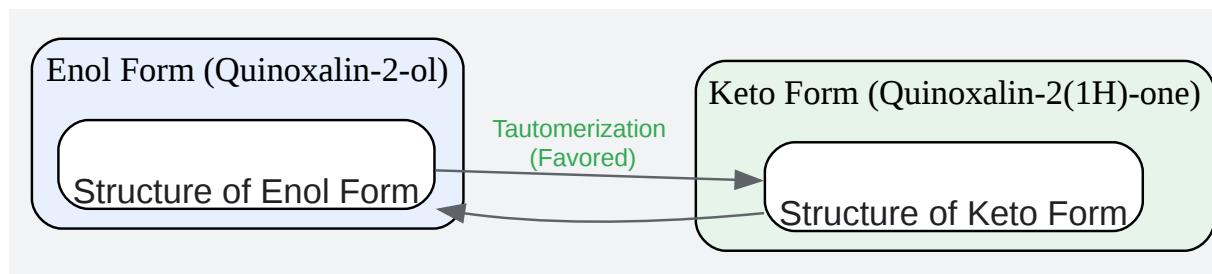
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)quinoxalin-2-ol

## Introduction: Elucidating the Structure of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are fundamental scaffolds. Among these, the quinoxaline core is of significant interest due to its prevalence in a wide range of biologically active compounds, including antibacterial and anticancer agents.<sup>[1][2][3][4]</sup> The introduction of a trifluoromethyl (-CF<sub>3</sub>) group is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.<sup>[5][6]</sup> Consequently, **3-(Trifluoromethyl)quinoxalin-2-ol** (Molecular Formula: C<sub>9</sub>H<sub>5</sub>F<sub>3</sub>N<sub>2</sub>O, Molecular Weight: 214.15 g/mol) represents a molecule of considerable interest for drug development professionals.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in regulated fields like drug development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to fully characterize **3-(Trifluoromethyl)quinoxalin-2-ol**. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral features, providing a self-validating framework for researchers.

A critical feature of this molecule is its potential for tautomerism. The "ol" suffix suggests an enol form, while the presence of the adjacent nitrogen atom strongly favors the more stable keto-amide tautomer, 3-(Trifluoromethyl)quinoxalin-2(1H)-one. The spectroscopic evidence gathered will be used to definitively assign the predominant tautomeric form in its ground state.



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Figure 1: Tautomeric equilibrium of **3-(Trifluoromethyl)quinoxalin-2-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific electronic environment of the fluorine atoms. For this molecule, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR is essential for complete characterization.

## Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy.

- **Sample Preparation:** Dissolve ~5-10 mg of **3-(Trifluoromethyl)quinoxalin-2-ol** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The choice of DMSO-d<sub>6</sub> is strategic; its ability to form hydrogen bonds will help in observing the exchangeable N-H proton, which might be broadened or absent in a less polar solvent like CDCl<sub>3</sub>.
- **Internal Standard:** Use tetramethylsilane (TMS) as the internal reference standard ( $\delta = 0.00$  ppm) for  $^1\text{H}$  and  $^{13}\text{C}$  NMR. For  $^{19}\text{F}$  NMR, an external standard like trifluorotoluene or an internal standard like C<sub>6</sub>F<sub>6</sub> can be used, with shifts referenced to CFCl<sub>3</sub> ( $\delta = 0.00$  ppm).<sup>[7]</sup>

- Instrumentation: Utilize a spectrometer with a minimum field strength of 400 MHz for  $^1\text{H}$  to ensure adequate resolution of aromatic proton couplings.
- Acquisition Parameters:
  - $^1\text{H}$  NMR: Acquire with a 30° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative integration.
  - $^{13}\text{C}$  NMR: Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for all carbons not coupled to fluorine. A longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
  - $^{19}\text{F}$  NMR: Acquire with proton decoupling. Given the high receptivity of the  $^{19}\text{F}$  nucleus, spectra can be obtained rapidly.[\[8\]](#)

## $^1\text{H}$ NMR Spectrum: Proton Environments

The  $^1\text{H}$  NMR spectrum is expected to show signals for the four protons on the benzo-fused ring and one exchangeable proton (N-H), confirming the keto-amide tautomer. The signals from the aromatic protons will appear as complex multiplets due to ortho- and meta-couplings.[\[9\]](#)

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Causality and Insights
~12.5	Broad Singlet	N1-H	The significant downfield shift is characteristic of an amide proton involved in hydrogen bonding, strongly supporting the quinoxalin-2(1H)-one structure.[10] Its broadness is due to chemical exchange and quadrupolar coupling with the $^{14}\text{N}$ nucleus.
~8.0-7.8	Multiplet	Aromatic C-H	These protons are deshielded by the electron-withdrawing effects of the fused pyrazinone ring and the trifluoromethyl group.
~7.6-7.3	Multiplet	Aromatic C-H	These protons are in a relatively more shielded environment compared to their counterparts, leading to an upfield shift. The specific assignment requires 2D NMR techniques.

## $^{13}\text{C}$ NMR Spectrum: The Carbon Skeleton and C-F Coupling

The  $^{13}\text{C}$  NMR spectrum provides a count of unique carbon atoms and reveals the powerful electronic effect of the trifluoromethyl group through carbon-fluorine coupling.[11][12]

Predicted Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity ( $^1\text{JCF}$ , $^2\text{JCF}$ )	Assignment	Causality and Insights
~155	Singlet	C2 (C=O)	The downfield shift is characteristic of a carbonyl carbon in an amide or lactam system, providing further definitive evidence for the keto tautomer. <a href="#">[13]</a>
~145	Quartet ( $^2\text{JCF} \approx 35\text{-}40$ Hz)	C3 (C-CF <sub>3</sub> )	This carbon is directly attached to the electron-withdrawing CF <sub>3</sub> group, causing a downfield shift and a characteristic quartet splitting due to two-bond coupling with the three fluorine atoms. <a href="#">[14]</a>
~135-125	Singlets	Aromatic C-H & C-q	Chemical shifts for the four aromatic CH carbons and two quaternary bridgehead carbons.
~122	Quartet ( $^1\text{JCF} \approx 270\text{-}275$ Hz)	CF <sub>3</sub>	The carbon of the trifluoromethyl group itself exhibits a large one-bond coupling constant with the fluorine atoms, resulting in a distinct quartet. Its chemical shift is influenced by

the aromatic system.

[14]

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## <sup>19</sup>F NMR Spectrum: The Fluorine Probe

<sup>19</sup>F NMR is an exceptionally sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.[8][15] Due to the high natural abundance and gyromagnetic ratio of the <sup>19</sup>F nucleus, this experiment is rapid and provides a clean, unambiguous signal.[8][16]

Predicted Chemical Shift (δ, ppm)	Multiplicity	Assignment	Causality and Insights
-60 to -70	Singlet	-CF <sub>3</sub>	<p>The chemical shift is typical for a CF<sub>3</sub> group attached to an sp<sup>2</sup> carbon within a heterocyclic ring.[8]</p> <p>[17] In a proton-decoupled spectrum, it will appear as a sharp singlet, as all three fluorine atoms are chemically equivalent. This single peak provides a powerful diagnostic tool for purity assessment and reaction monitoring.</p> <p>[18]</p>

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## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

## Experimental Protocol: A Quick and Reliable Fingerprint

- Technique: Use an Attenuated Total Reflectance (ATR) FTIR spectrometer for solid samples. This technique requires minimal sample preparation and provides high-quality spectra. Alternatively, a KBr pellet can be prepared.
- Acquisition: Scan the sample from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  signals.

## Interpretation of the IR Spectrum

The IR spectrum will provide conclusive evidence for the dominant keto-amide tautomer.

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Expected Intensity	Causality and Insights
3300 - 3100	N-H Stretch	Medium, Broad	The presence of a band in this region is strong evidence for the N-H bond in the quinoxalin-2(1H)-one structure. Broadening is due to hydrogen bonding in the solid state.
~1680 - 1660	C=O Stretch (Amide I)	Strong, Sharp	This is arguably the most diagnostic peak. A strong absorption here is definitive proof of the carbonyl group and the keto tautomer. <a href="#">[13]</a> <a href="#">[19]</a> <a href="#">[20]</a> Its position is typical for a six-membered lactam.
~1620 - 1580	C=N / C=C Stretch	Medium-Strong	These absorptions are characteristic of the stretching vibrations within the quinoxaline aromatic ring system. <a href="#">[1]</a> <a href="#">[19]</a>
~1300 - 1100	C-F Stretch	Strong	The C-F bonds give rise to very strong, characteristic absorption bands in this region. This confirms the presence of the trifluoromethyl group.

~3100 - 3000	Aromatic C-H Stretch	Medium-Weak	Stretching vibrations of the C-H bonds on the benzene ring.
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## Mass Spectrometry (MS): Molecular Weight and Fragmentation

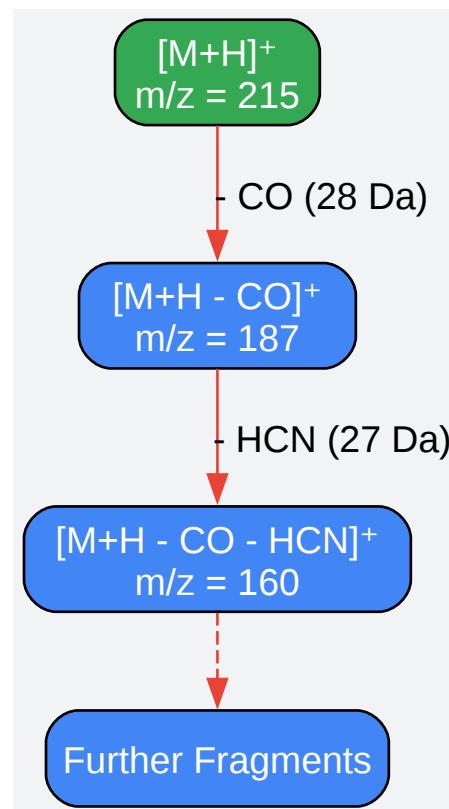
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

### Experimental Protocol: Ionization and Detection

- Ionization Source: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent molecular ion peak with minimal fragmentation.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula ( $C_9H_5F_3N_2O$ ).
- Mode: The experiment can be run in both positive ( $[M+H]^+$ ) and negative ( $[M-H]^-$ ) ion modes to maximize information.

### Interpretation of the Mass Spectrum

- Molecular Ion Peak: The primary observation will be a peak corresponding to the protonated molecule,  $[M+H]^+$ , at an  $m/z$  of 215.0427, or the deprotonated molecule,  $[M-H]^-$ , at an  $m/z$  of 213.0281. The high-resolution mass will confirm the elemental composition.
- Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation. A plausible fragmentation pathway for quinoxalinone structures involves the initial loss of carbon monoxide (CO), a stable neutral molecule.[\[21\]](#)



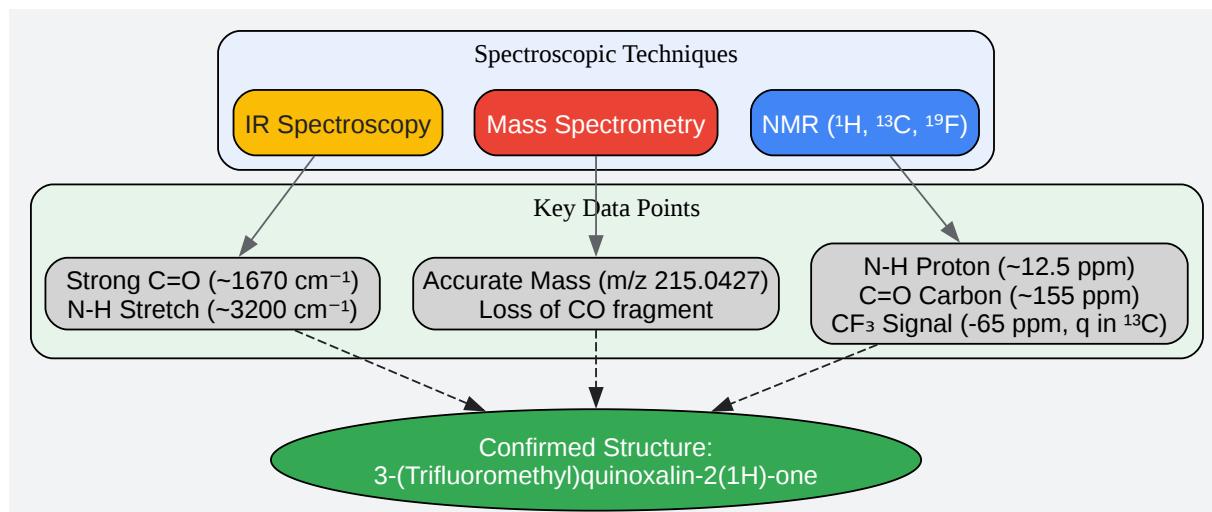
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Figure 2: Plausible ESI-MS/MS fragmentation pathway for the protonated molecule.

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Notes
215	$[C_9H_6F_3N_2O]^+$	Protonated molecular ion, $[M+H]^+$ .
187	$[C_8H_6F_3N_2]^+$	Loss of carbon monoxide (-CO) from the pyrazinone ring. This is a very common fragmentation for lactam-containing heterocycles.
160	$[C_7H_5F_3N]^+$	Subsequent loss of hydrogen cyanide (-HCN) from the fragmented ring.

## Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of **3-(Trifluoromethyl)quinoxalin-2-ol** is a textbook example of a synergistic, multi-technique approach. No single technique provides the complete picture, but together, they offer an unambiguous and self-validating conclusion.



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Figure 3: Integrated workflow for the structural confirmation of the target molecule.

In summary:

- IR and NMR spectroscopy collaboratively provide definitive evidence for the 3-(Trifluoromethyl)quinoxalin-2(1H)-one tautomer, through the observation of the C=O group and the exchangeable N-H proton, respectively.
- $^{13}\text{C}$  and  $^{19}\text{F}$  NMR unambiguously confirm the presence and electronic environment of the crucial trifluoromethyl substituent via characteristic chemical shifts and C-F coupling patterns.
- High-resolution MS verifies the elemental composition, and MS/MS reveals a fragmentation pattern consistent with the proposed quinoxalinone structure.

This comprehensive spectroscopic guide provides researchers, scientists, and drug development professionals with the necessary framework to confidently identify, characterize, and assess the purity of **3-(Trifluoromethyl)quinoxalin-2-ol**, ensuring the integrity of their downstream applications.

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